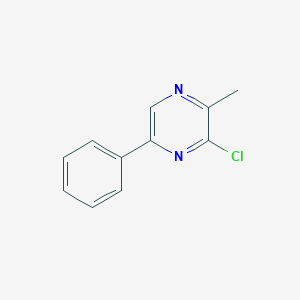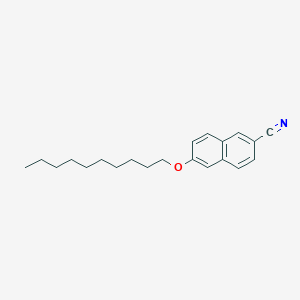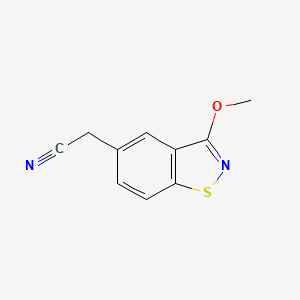
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is a synthetic peptide composed of six valine amino acids linked together Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first valine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next valine is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require specific coupling reagents and protecting groups to ensure selectivity.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of reduced peptides with altered structural properties.
Applications De Recherche Scientifique
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and peptide-based drug design.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine depends on its interaction with biological molecules. It can bind to specific receptors or enzymes, influencing various molecular pathways. The exact mechanism may vary based on the context of its use, such as in drug design or biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-valine: A shorter peptide with only two valine residues.
L-Valyl-L-valyl-L-valine: A tripeptide with three valine residues.
L-Valyl-L-valyl-L-valyl-L-valine: A pentapeptide with five valine residues.
Uniqueness
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is unique due to its length and repetitive valine sequence, which can influence its structural and functional properties. This makes it a valuable tool for studying the effects of peptide length and composition on biological activity.
Propriétés
Numéro CAS |
66211-37-8 |
|---|---|
Formule moléculaire |
C30H56N6O7 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H56N6O7/c1-13(2)19(31)25(37)32-20(14(3)4)26(38)33-21(15(5)6)27(39)34-22(16(7)8)28(40)35-23(17(9)10)29(41)36-24(18(11)12)30(42)43/h13-24H,31H2,1-12H3,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
BGFLUGRJSNQPLF-BTNSXGMBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




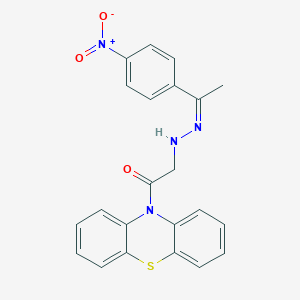
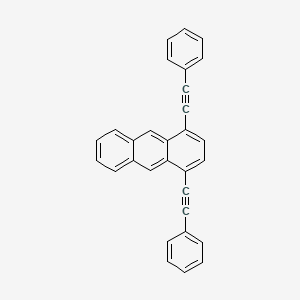
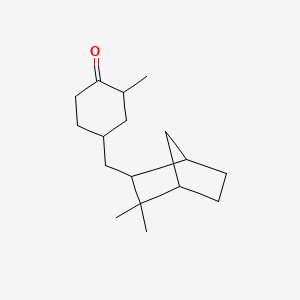

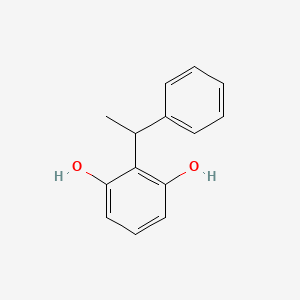
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

